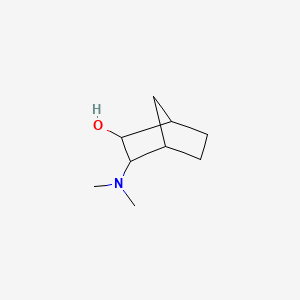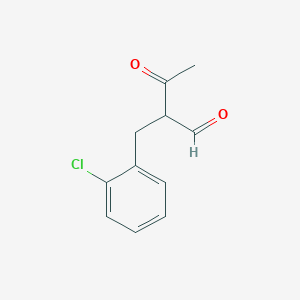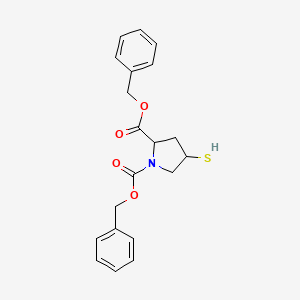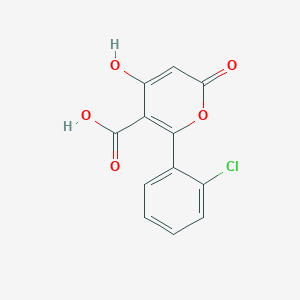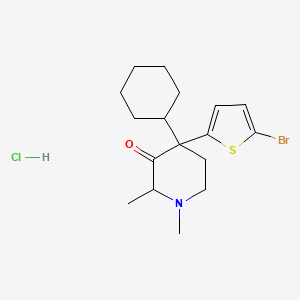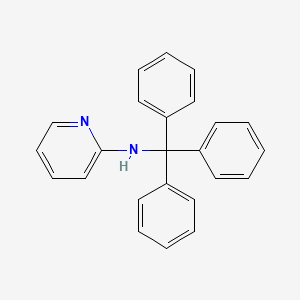
N-(Triphenylmethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Triphenylmethyl)pyridin-2-amine: is an organic compound that features a pyridine ring substituted with a triphenylmethyl group at the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Triphenylmethyl)pyridin-2-amine typically involves the reaction of triphenylmethyl chloride (trityl chloride) with pyridin-2-amine in the presence of a suitable base to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include the use of solvents like toluene or dichloromethane and bases such as triethylamine or sodium hydride.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Triphenylmethyl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with conditions often involving the use of bases like sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to changes in the oxidation state of the nitrogen atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(Triphenylmethyl)pyridin-2-amine is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of materials with unique electronic properties, such as organic light-emitting diodes (OLEDs) and other electronic devices .
Wirkmechanismus
The mechanism of action of N-(Triphenylmethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The triphenylmethyl group can influence the compound’s binding affinity and specificity, while the pyridine ring can participate in various chemical interactions .
Vergleich Mit ähnlichen Verbindungen
N-(Pyridin-2-yl)benzamide: This compound features a benzamide group instead of the triphenylmethyl group and has different chemical properties and applications.
3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: This compound has a pyrimidine ring instead of the triphenylmethyl group and is used in the synthesis of mesoionic compounds.
Uniqueness: N-(Triphenylmethyl)pyridin-2-amine is unique due to the presence of the bulky triphenylmethyl group, which can significantly influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
53002-05-4 |
|---|---|
Molekularformel |
C24H20N2 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
N-tritylpyridin-2-amine |
InChI |
InChI=1S/C24H20N2/c1-4-12-20(13-5-1)24(21-14-6-2-7-15-21,22-16-8-3-9-17-22)26-23-18-10-11-19-25-23/h1-19H,(H,25,26) |
InChI-Schlüssel |
QVJQMPFYLNIJSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Chloroethyl)-3-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-1-nitrosourea](/img/structure/B14005828.png)

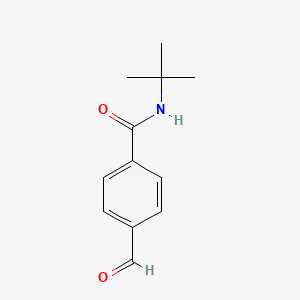
![N5-[3-(4-aminophenyl)propyl]-6-phenyl-pyrimidine-2,4,5-triamine](/img/structure/B14005837.png)
![2,6-Di-tert-butyl-4-[methoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14005845.png)
